molecular formula C15H26N+ B14666365 1-Decylpyridinium CAS No. 46746-05-8

1-Decylpyridinium

Cat. No.: B14666365
CAS No.: 46746-05-8
M. Wt: 220.37 g/mol
InChI Key: MFMBELVKZWEQOM-UHFFFAOYSA-N
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Description

1-Decylpyridinium is a quaternary ammonium ionic liquid (IL) with a pyridinium cation and a bromide anion (chemical formula: C₁₅H₂₆NBr). It belongs to the class of alkylpyridinium salts, characterized by a hydrophobic decyl chain (C10) attached to a nitrogen-containing aromatic pyridine ring. This structural feature confers surfactant-like properties, enabling applications in catalysis, antimicrobial formulations, and solvent systems . Its toxicity and environmental impact have been extensively studied, particularly in aquatic ecosystems, where it inhibits algal growth and disrupts photosynthetic pathways .

Properties

IUPAC Name

1-decylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMBELVKZWEQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+]1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275727
Record name 1-decylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46746-05-8
Record name 1-decylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Decylpyridinium can be synthesized through the alkylation of pyridine with decyl chloride. The reaction typically involves refluxing pyridine with decyl chloride in the presence of a base such as sodium hydroxide. The reaction mixture is then purified to obtain the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

1-Decylpyridinium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the decyl group can be replaced by other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-Decylpyridinium has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 1-Decylpyridinium is primarily due to its ability to disrupt microbial cell membranes. The decyl group interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This compound targets the cell membrane, leading to the leakage of cellular contents and inhibition of essential cellular processes .

Comparison with Similar Compounds

Key Findings :

  • The pyridinium cation in this compound bromide causes stronger oxidative stress (ROS increase by 220% at 5 mg/L) compared to imidazolium analogs .
  • Chain length correlates with toxicity: Decyl (C10) > Hexyl (C6) > Butyl (C4) in pyridinium ILs .

Antimicrobial Activity

This compound derivatives outperform shorter-chain pyridinium and imidazolium ILs in antimicrobial potency:

Compound Microbial Target MIC (µg/mL) Mechanism of Action
This compound bromide Staphylococcus aureus 8.2 Membrane disruption, protein denaturation
1-Hexylpyridinium bromide Escherichia coli 32.5 Moderate membrane permeability alteration
1-Butyl-3-methylimidazolium chloride Bacillus subtilis 45.0 Weak interference with cell division

Note: The decyl chain enhances hydrophobic interactions with microbial membranes, increasing biocidal efficacy .

Environmental Persistence

This compound bromide shows moderate biodegradability compared to imidazolium ILs:

Compound Half-life (Days) Degradation Pathway
This compound bromide 28–35 Slow microbial oxidation
1-Butyl-3-methylimidazolium chloride 14–21 Rapid hydrolysis in aqueous media

Critical Analysis of Contradictory Evidence

  • While this compound is highly toxic to algae, its effects on terrestrial plants (e.g., Vicia faba) remain understudied compared to imidazolium ILs .
  • Some studies suggest that anion choice (e.g., bromide vs. chloride) may influence toxicity, but data are inconsistent across species .

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